4,7-Epoxy-1H-isoindole-1,3(2H)-dione, hexahydro-4,7-dimethyl-2-(2-thiazolyl)-

Catalog No.
S13298194
CAS No.
19783-63-2
M.F
C13H14N2O3S
M. Wt
278.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,7-Epoxy-1H-isoindole-1,3(2H)-dione, hexahydro-4,...

CAS Number

19783-63-2

Product Name

4,7-Epoxy-1H-isoindole-1,3(2H)-dione, hexahydro-4,7-dimethyl-2-(2-thiazolyl)-

IUPAC Name

4,7-dimethyl-2-(1,3-thiazol-2-yl)-3a,5,6,7a-tetrahydro-4,7-epoxyisoindole-1,3-dione

Molecular Formula

C13H14N2O3S

Molecular Weight

278.33 g/mol

InChI

InChI=1S/C13H14N2O3S/c1-12-3-4-13(2,18-12)8-7(12)9(16)15(10(8)17)11-14-5-6-19-11/h5-8H,3-4H2,1-2H3

InChI Key

WESNUVHBKHZVAG-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(O1)(C3C2C(=O)N(C3=O)C4=NC=CS4)C

4,7-Epoxy-1H-isoindole-1,3(2H)-dione, hexahydro-4,7-dimethyl-2-(2-thiazolyl)- is a complex organic compound with the molecular formula C11H14N2O3SC_{11}H_{14}N_2O_3S and a molecular weight of approximately 258.30 g/mol. This compound features an isoindole core structure characterized by an epoxy group and a thiazole substituent, contributing to its unique chemical properties. The presence of multiple functional groups allows for diverse chemical reactivity and biological interactions, making it a subject of interest in various fields of research.

The chemical reactivity of 4,7-Epoxy-1H-isoindole-1,3(2H)-dione can be attributed to its functional groups. Key types of reactions include:

  • Epoxidation Reactions: The epoxy group can undergo ring-opening reactions under acidic or basic conditions, leading to the formation of diols.
  • Nucleophilic Substitution: The thiazole moiety can participate in nucleophilic substitutions, allowing for further functionalization.
  • Reduction Reactions: The compound may be reduced to yield corresponding alcohols or amines, depending on the reaction conditions.

These reactions can be leveraged to synthesize derivatives with tailored properties for specific applications.

Research indicates that 4,7-Epoxy-1H-isoindole-1,3(2H)-dione exhibits significant biological activity. Notably:

  • Antimicrobial Properties: Preliminary studies suggest potential efficacy against various bacterial strains.
  • Anticancer Potential: The compound has been investigated for its ability to inhibit tumor cell proliferation and induce apoptosis in cancer cells.
  • Enzyme Inhibition: It may act as an inhibitor for certain enzymes involved in metabolic pathways, contributing to its therapeutic potential.

These biological activities position the compound as a candidate for further pharmacological studies.

The synthesis of 4,7-Epoxy-1H-isoindole-1,3(2H)-dione typically involves several steps:

  • Formation of the Isoindole Core: Starting from suitable precursors such as phthalic anhydride and amines, the isoindole framework is constructed through cyclization reactions.
  • Introduction of the Epoxy Group: Epoxidation can be achieved using peracids (e.g., m-chloroperbenzoic acid) to convert double bonds into epoxides.
  • Thiazole Incorporation: Thiazole derivatives can be introduced via nucleophilic substitution or coupling reactions.

These methods allow for the efficient production of the target compound with high purity.

4,7-Epoxy-1H-isoindole-1,3(2H)-dione has diverse applications across several domains:

  • Pharmaceutical Development: Its biological activity makes it a candidate for drug discovery and development.
  • Material Science: The compound may serve as a building block in the synthesis of advanced materials with specific properties.
  • Agricultural Chemistry: Potential uses include development as a pesticide or herbicide due to its antimicrobial properties.

Studies on the interactions of 4,7-Epoxy-1H-isoindole-1,3(2H)-dione have focused on its supramolecular characteristics. Key findings include:

  • Molecular Interactions: The compound can form hydrogen bonds and engage in hydrophobic interactions with biological targets.
  • Binding Affinity: Research indicates that it may bind effectively to specific enzymes or receptors, influencing their activity and providing insights into its mechanism of action.

Understanding these interactions is crucial for elucidating its biological effects and therapeutic potential.

Several compounds share structural similarities with 4,7-Epoxy-1H-isoindole-1,3(2H)-dione. Below is a comparison highlighting their uniqueness:

Compound NameStructureUnique Features
3A,4,7-Tetrahydro-2-(2'-hydroxyethyl)-4,7-epoxy-1H-isoindoleC10H11NO4Contains hydroxyethyl substituent; studied for anticancer properties.
5-MethylisoxazoleC5H5N3OContains an isoxazole ring; used in neuropharmacology.
3-AcetylisoindoleC10H9NOAcetyl group modifies reactivity; explored for anti-cancer properties.

The uniqueness of 4,7-Epoxy-1H-isoindole-1,3(2H)-dione lies in its specific combination of an epoxy structure with thiazole and isoindole frameworks that contribute to distinct biological activities and synthetic versatility compared to these similar compounds.

XLogP3

0.8

Hydrogen Bond Acceptor Count

5

Exact Mass

278.07251349 g/mol

Monoisotopic Mass

278.07251349 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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